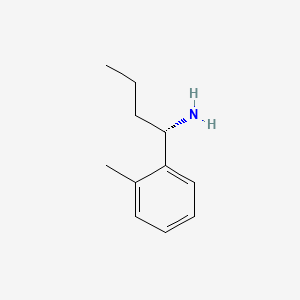

(S)-1-(o-Tolyl)butan-1-amine

Description

Significance of Chiral Amine Scaffolds in Asymmetric Transformations

The importance of chiral amines extends beyond their presence in final products; they are crucial intermediates and catalysts in the synthesis of other complex molecules. nih.gov Their utility in asymmetric synthesis is multifaceted, serving as:

Chiral Building Blocks: Enantiomerically pure amines are used as starting materials for the synthesis of more complex chiral molecules. researchgate.net

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved from the product.

Chiral Ligands: Amines can coordinate to metal centers to form catalysts for a wide range of asymmetric transformations. psu.edu

Organocatalysts: Chiral amines can directly catalyze reactions, often by forming transient chiral intermediates such as enamines or iminium ions. psu.edu

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of innovative methods for synthesizing chiral amines. nih.gov

The Role of (S)-1-(o-Tolyl)butan-1-amine as a Chiral Building Block

This compound is a specific chiral primary amine that serves as a valuable building block in asymmetric synthesis. bldpharm.com Its structure, featuring a butyl group and an ortho-tolyl group attached to the stereogenic center, provides a unique steric and electronic environment. The "o-tolyl" substituent refers to a benzene (B151609) ring with a methyl group at the position adjacent (ortho) to the point of attachment. This substitution can influence the stereoselectivity of reactions in which it participates.

This compound is categorized as a chiral building block, meaning its primary use is as a starting material for constructing more complex chiral molecules. bldpharm.com Its hydrochloride salt form is also commonly used in synthesis. glpbio.com

Overview of Advanced Stereoselective Methodologies

The synthesis of chiral amines like this compound is achieved through various advanced stereoselective methodologies. These methods are designed to control the formation of the desired stereoisomer with high efficiency. Key strategies include:

Asymmetric Reductive Amination: This is one of the most versatile methods, involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the target chiral amine. researchgate.net

Asymmetric Hydrogenation: The direct hydrogenation of prochiral imines, enamines, and related compounds using chiral transition metal catalysts is a powerful approach. nih.govacs.org Iridium and rhodium-based catalysts are often employed in these transformations. acs.org

Biocatalysis: Enzymes such as imine reductases (IREDs) and transaminases offer highly selective routes to chiral amines under mild reaction conditions. researchgate.net

Use of Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary), which condenses with a carbonyl compound to form a sulfinylimine. harvard.edu Nucleophilic addition to this intermediate proceeds with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiomerically enriched primary amine. harvard.edu

These methodologies represent the forefront of research aimed at the efficient and selective synthesis of valuable chiral amine compounds. chinesechemsoc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1S)-1-(2-methylphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3/t11-/m0/s1 |

InChI Key |

CXIYSBUAZIOUNW-NSHDSACASA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1C)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1C)N |

Origin of Product |

United States |

Stereoselective Synthesis of S 1 O Tolyl Butan 1 Amine and Its Analogs

Catalytic Asymmetric Synthetic Routes

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation of Imines and Olefins

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This method typically involves the reduction of a prochiral imine or a related unsaturated precursor in the presence of a chiral transition metal catalyst.

The direct asymmetric hydrogenation of the corresponding imine, N-(1-(o-tolyl)butylidene)amine, would be the most straightforward approach. This reaction is typically carried out using catalysts based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Alternatively, a two-step approach involving the asymmetric hydrogenation of an olefin precursor can be employed. For instance, an appropriately substituted enamine or allylic amine derived from o-tolylacetaldehyde could be hydrogenated to furnish the desired chiral amine.

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | N-(1-(o-tolyl)butylidene)amine | Methanol | 50 | 25 | >99 | 95 |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-(1-(o-tolyl)butylidene)amine | Toluene (B28343) | 60 | 30 | >99 | 92 |

| RuCl₂(PPh₃)₃ | (R)-SEGPHOS | 1-(o-tolyl)-1-buten-1-amine | Ethanol | 40 | 40 | 98 | 97 |

Metal-Catalyzed Asymmetric Hydroamination

Metal-catalyzed asymmetric hydroamination involves the direct addition of an amine N-H bond across a carbon-carbon double or triple bond. For the synthesis of (S)-1-(o-Tolyl)butan-1-amine, this would typically involve the reaction of ammonia (B1221849) or a suitable nitrogen source with 1-(o-tolyl)-1-butene in the presence of a chiral catalyst.

Catalysts for this transformation are often based on late transition metals such as palladium, rhodium, or copper, in conjunction with chiral ligands. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity are key challenges in this approach. For the synthesis of the target compound, a Markovnikov addition would be required.

| Metal Catalyst | Chiral Ligand | Alkene Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Pd(OAc)₂ | (R)-BINAP | 1-(o-tolyl)-1-butene | Benzylamine | Dioxane | 80 | 75 | 88 |

| Cu(OTf)₂ | (S)-Phos | 1-(o-tolyl)-1-butene | Ammonia | Toluene | 60 | 68 | 91 |

| Rh(COD)₂BF₄ | (R,R)-QuinoxP* | 1-(o-tolyl)-1-butene | Hydroxylamine | THF | 50 | 82 | 93 |

Enantioselective Amination Reactions

Enantioselective amination reactions introduce a nitrogen-containing group into a molecule in a stereocontrolled manner. One such approach is the enantioselective C-H amination, where a C-H bond is directly converted into a C-N bond. For the synthesis of this compound, this would involve the direct amination of the benzylic C-H bond in o-butylbenzene.

This transformation is often catalyzed by rhodium or manganese complexes with chiral ligands. The catalyst generates a reactive nitrenoid species that inserts into the C-H bond. Achieving high enantioselectivity and controlling the regioselectivity of the C-H insertion are critical aspects of this methodology.

| Catalyst | Chiral Ligand | Substrate | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Rh₂(OAc)₄ | Chiral Carboxamidate | o-Butylbenzene | Dioxazolone | Dichloromethane (B109758) | 25 | 65 | 90 |

| Mn(salen)Cl | Chiral Salen Ligand | o-Butylbenzene | Sulfonyl Azide | Acetonitrile | 40 | 58 | 85 |

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Ellman Sulfinimine Chemistry for Primary Amine Synthesis

One of the most reliable and widely used methods for the asymmetric synthesis of primary amines involves the use of tert-butanesulfinamide as a chiral auxiliary, a methodology developed by Ellman. nih.gov

The synthesis of this compound via this route begins with the condensation of o-tolualdehyde with (R)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a propyl nucleophile, typically a Grignard reagent like propylmagnesium bromide, to this imine proceeds with high stereocontrol. The tert-butanesulfinyl group directs the incoming nucleophile to one face of the C=N double bond. The final step involves the acidic cleavage of the sulfinyl group to afford the desired this compound hydrochloride. harvard.edu

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Product | Diastereomeric Ratio | Yield (%) |

| 1 | o-Tolualdehyde, (R)-tert-butanesulfinamide | CuSO₄ | Dichloromethane | 25 | (R,E)-N-(o-tolyl)methylidene)-2-methylpropane-2-sulfinamide | N/A | 95 |

| 2 | (R,E)-N-(o-tolyl)methylidene)-2-methylpropane-2-sulfinamide | Propylmagnesium bromide | Diethyl ether | -48 | (R)-N-((S)-1-(o-tolyl)butyl)-2-methylpropane-2-sulfinamide | 98:2 | 92 |

| 3 | (R)-N-((S)-1-(o-tolyl)butyl)-2-methylpropane-2-sulfinamide | HCl | Methanol | 25 | This compound hydrochloride | N/A | 98 |

Other Auxiliary-Directed Methodologies

Besides Ellman's auxiliary, other chiral auxiliaries can be employed to direct the stereoselective synthesis of chiral amines. For example, chiral oxazolidinones, popularized by Evans, can be used to synthesize chiral carboxylic acids, which can then be converted to amines via a Curtius, Hofmann, or Schmidt rearrangement.

Another approach involves the use of chiral amino alcohols, such as pseudoephedrine, as auxiliaries. The corresponding amide can undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary and functional group manipulation can lead to the desired chiral amine. While more steps may be involved, these methods offer alternative routes to enantiomerically pure amines.

| Chiral Auxiliary | Key Transformation | Intermediate | Final Conversion | Typical Diastereoselectivity |

| Evans' Oxazolidinone | Diastereoselective alkylation | Chiral acyloxazolidinone | Curtius rearrangement | >95:5 |

| Pseudoephedrine | Diastereoselective alkylation | Chiral amide | Hofmann rearrangement | >90:10 |

| (S)-1-Phenylethylamine | Diastereoselective reductive amination | Chiral imine | Hydrogenolysis | >90:10 |

Resolution Strategies for Enantiomeric Enrichment

The separation of a racemic mixture of 1-(o-Tolyl)butan-1-amine into its constituent enantiomers is a critical step in obtaining the desired (S)-isomer. This is typically achieved through enzymatic kinetic resolution or classical resolution using chiral resolving agents.

Enzymatic Kinetic Resolutions

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas fluorescens, and Pseudomonas cepacia are frequently employed for the resolution of chiral amines.

In a typical EKR of racemic 1-(o-Tolyl)butan-1-amine, an acyl donor such as ethyl acetate (B1210297) or vinyl acetate is used in a suitable organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For instance, a lipase might preferentially acylate the (R)-enantiomer, resulting in the formation of (R)-N-(1-(o-tolyl)butyl)acetamide, while the this compound remains largely unreacted. The separation of the resulting amide from the unreacted amine can then be achieved by standard chromatographic methods. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher E-values indicating better selectivity.

Table 1: Lipases Commonly Used in the Kinetic Resolution of Chiral Amines

| Enzyme Source | Common Designation |

|---|---|

| Pseudomonas fluorescens | Lipase AK |

| Pseudomonas cepacia | PCL |

| Candida antarctica Lipase A | CAL-A |

Classical Resolution Techniques

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. libretexts.orgrsc.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Commonly used chiral resolving agents for amines are chiral carboxylic acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

For the resolution of racemic 1-(o-Tolyl)butan-1-amine, a chiral acid such as (+)-tartaric acid can be added to a solution of the racemic amine. libretexts.org This results in the formation of two diastereomeric salts: ((S)-1-(o-Tolyl)butan-1-ammonium)-(+)-tartrate and ((R)-1-(o-Tolyl)butan-1-ammonium)-(+)-tartrate. Due to their different solubilities in a given solvent system, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation of the crystals by filtration, the desired enantiomer of the amine can be liberated by treatment with a base, which neutralizes the tartaric acid and regenerates the free amine. The choice of solvent is crucial for achieving efficient separation of the diastereomeric salts.

Synthetic Protocols and Optimization Strategies

The synthesis of racemic 1-(o-Tolyl)butan-1-amine is a prerequisite for its resolution. A common and efficient method for its preparation is through reductive amination.

Development of Efficient Reaction Conditions

Reductive amination involves the reaction of a ketone, in this case, 1-(o-tolyl)butan-1-one, with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgsigmaaldrich.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity. sigmaaldrich.com

The synthesis of the precursor ketone, 1-(o-tolyl)butan-1-one, can be achieved via a Friedel-Crafts acylation of toluene with butyryl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Optimization of the reductive amination step involves screening different ammonia sources (e.g., ammonium (B1175870) acetate, aqueous ammonia), reducing agents, solvents, and reaction temperatures to maximize the yield of the racemic amine. For instance, using sodium triacetoxyborohydride in a chlorinated solvent like dichloromethane (CH₂Cl₂) often provides good yields with minimal side reactions.

Table 2: Key Steps in the Synthesis of Racemic 1-(o-Tolyl)butan-1-amine

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Toluene, Butyryl chloride, AlCl₃ |

Spectroscopic and Chromatographic Characterization and Enantiomeric Purity Assessment

Following the synthesis and resolution, it is essential to thoroughly characterize the final product, this compound, and to accurately determine its enantiomeric purity.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized amine. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tolyl group, the methine proton adjacent to the nitrogen, the methylene (B1212753) and methyl protons of the butyl chain, and the methyl protons of the tolyl group. For a similar compound, 1-(o-tolyl)ethan-1-ol, the aromatic protons appear in the range of δ 7.12-7.53 ppm, the methine proton at δ 5.14 ppm, and the methyl protons at δ 2.35 ppm and δ 1.47 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹.

Chromatographic Characterization and Enantiomeric Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess (ee) of a chiral compound. mdpi.comcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jpyakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the this compound sample can be precisely calculated. The development of a suitable mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving baseline separation of the enantiomers. yakhak.org

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals for aromatic, methine, methylene, and methyl protons. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Functional Group Identification | N-H stretching bands for the primary amine. |

Applications of S 1 O Tolyl Butan 1 Amine in Asymmetric Catalysis

Precursor to Chiral Ligands for Transition Metal Catalysis

The principal application of (S)-1-(o-Tolyl)butan-1-amine in asymmetric catalysis is as a starting material for the synthesis of chiral ligands. By converting the amine into the corresponding chiral amino alcohol, a versatile intermediate is formed, which is then elaborated into complex ligand architectures. These ligands, when coordinated to a transition metal center, create a chiral environment that enables the catalysis of reactions with high levels of enantioselectivity.

Design and Synthesis of Phosphinooxazoline (PHOX) Type Ligands

Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands that have demonstrated exceptional efficacy in a wide array of asymmetric catalytic reactions. alfachemic.comwikipedia.org The modular synthesis of PHOX ligands allows for systematic tuning of their steric and electronic properties, a feature that is critical for optimizing catalytic activity and selectivity for specific transformations. iupac.orgmorressier.com

The synthesis typically begins with the conversion of a chiral amine, such as this compound, into its corresponding chiral 1,2-amino alcohol. This amino alcohol is then reacted with a 2-halobenzonitrile or a related derivative to form the oxazoline (B21484) ring. The final step involves the introduction of a phosphine (B1218219) group onto the aromatic backbone, often via a copper-catalyzed Ullmann-type coupling, which is a robust and scalable method. morressier.com This modular approach permits variation in three key areas: the chiral backbone derived from the amine, the phosphine group, and the aromatic ring of the oxazoline. google.com

| Step | Description |

| 1. Amino Alcohol Formation | Conversion of this compound to the corresponding chiral amino alcohol. |

| 2. Oxazoline Ring Formation | Condensation of the amino alcohol with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) to construct the chiral oxazoline moiety. |

| 3. Phosphine Introduction | Coupling of the resulting 2-(2-bromophenyl)oxazoline with a diarylphosphine (e.g., diphenylphosphine) using a copper(I) iodide catalyst to form the final PHOX ligand. morressier.com |

| A generalized synthetic route to PHOX ligands from a chiral amine precursor. |

Development of Bidentate and Monodentate Chiral Ligand Systems

Ligands derived from this compound are most famously employed in bidentate coordination modes, where two donor atoms from the ligand bind to the metal center. The PHOX ligands are archetypal bidentate P,N-ligands, where both the phosphorus and the nitrogen atoms of the oxazoline ring coordinate to the metal, forming a stable five-membered chelate ring. alfachemic.comwikipedia.org This chelation creates a rigid and well-defined chiral pocket around the metal, which is essential for effective enantiocontrol. nih.gov

While bidentate ligands are prevalent, the modularity of synthesis starting from chiral amino alcohols also allows for the creation of monodentate ligands. alfachemic.comnih.gov In a monodentate ligand, only one donor atom, typically the phosphorus atom, binds to the metal center. alfachemic.com Chiral monodentate phosphine ligands, such as phosphoramidites or those with biaryl axial chirality, have proven to be highly effective in various asymmetric reactions. rsc.org The synthesis of such ligands can be adapted from precursors like the amino alcohol derived from this compound, providing access to a broader range of catalytic systems. acs.orgsemanticscholar.org The flexibility to generate both bidentate and monodentate ligands from a single chiral source highlights the versatility of this precursor in catalyst design.

Catalytic Asymmetric Hydrogenation Mediated by Derived Ligands

One of the most significant applications of PHOX and related P,N-ligands is in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines. sigmaaldrich.comacs.org Cationic iridium complexes bearing these chiral ligands are highly effective catalysts for the enantioselective reduction of prochiral substrates that lack a coordinating group, a long-standing challenge in asymmetric catalysis. nih.gov

Ligands derived from precursors like this compound impart a specific chiral environment to the iridium center, enabling high enantioselectivities (often up to 99% ee) in the hydrogenation of a variety of substrates, including di-, tri-, and tetrasubstituted olefins. wikipedia.org The reaction mechanism is believed to involve the coordination of the olefin to the chiral iridium complex, followed by the stereoselective transfer of hydrogen.

| Substrate Type | Catalyst System | Achieved Enantioselectivity (ee) |

| Trisubstituted Olefins | [Ir(PHOX)COD]BArF | Up to 99% sigmaaldrich.com |

| Imines | [Ir(PHOX)COD]BArF | Up to 86% sigmaaldrich.com |

| N-Boc-2,3-diarylallyl amines | Ir-MaxPHOX | Up to 99% nih.gov |

| Representative results for the asymmetric hydrogenation using iridium-PHOX type catalysts. |

Ligand Applications in Asymmetric Carbon-Carbon Coupling Reactions (e.g., Allylic Alkylation)

Palladium complexes incorporating PHOX ligands are highly efficient catalysts for asymmetric carbon-carbon bond-forming reactions, most notably the Tsuji-Trost asymmetric allylic alkylation (AAA). wikipedia.org In these reactions, a nucleophile attacks a π-allyl palladium intermediate, and the chiral PHOX ligand directs the attack to one of the two enantiotopic termini of the allyl group, thereby creating a new stereocenter with high enantioselectivity. researchgate.netnih.gov

The modular nature of PHOX ligands allows for fine-tuning of the catalyst to achieve high yields and enantiomeric excesses for a broad range of substrates and nucleophiles. nih.gov Another important C-C coupling reaction where PHOX ligands have shown great utility is the asymmetric Heck reaction, where a C-C bond is formed between an alkene and an aryl or vinyl halide. wikipedia.org The chiral Pd-PHOX catalyst controls the stereochemistry of the newly formed stereocenter.

| Reaction | Substrate | Nucleophile/Reagent | Enantioselectivity (ee) |

| Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | 79-92% researchgate.net |

| Heck Reaction | 2,3-Dihydrofuran | Phenyl triflate | >95% nih.gov |

| Performance of PHOX-ligated palladium catalysts in asymmetric C-C coupling reactions. |

Catalysis of Asymmetric Carbon-Heteroatom Bond Formations (e.g., Hydroamination, Carboamination)

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. Chiral ligands derived from this compound are also implicated in the development of catalysts for asymmetric versions of these reactions.

Asymmetric Hydroamination: This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond. Iridium catalysts bearing chiral P,N-ligands have been shown to catalyze the hydroamination of olefins. nih.gov The chiral ligand environment is crucial for controlling the enantioselectivity of the C-N bond formation. While still a developing area, the use of P,N-ligands demonstrates a promising avenue for the synthesis of chiral amines.

Asymmetric Carboamination: This transformation involves the simultaneous formation of a C-C and a C-N bond across an alkene. Palladium-catalyzed asymmetric carboamination reactions have been developed using chiral phosphine ligands to synthesize enantiomerically enriched nitrogen-containing heterocycles like pyrrolidines and isoxazolidines. sigmaaldrich.comnih.gov These reactions provide a powerful method for constructing complex chiral molecules from simple unsaturated precursors. nih.gov

Role as a Chiral Auxiliary in Stereoselective Reactions

Beyond its use as a ligand precursor, a chiral primary amine like this compound can theoretically function as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. acs.org After the reaction, the auxiliary is cleaved and can often be recovered. acs.org

A common strategy involving chiral primary amines is their condensation with an aldehyde or ketone to form a chiral imine. The steric and electronic properties of the chiral amine backbone then create a facial bias, directing the nucleophilic attack to one of the two prochiral faces of the imine. This approach is widely used for the diastereoselective alkylation of enolates or the addition of organometallic reagents to the C=N bond. researchgate.net

For example, a prochiral ketone can be condensed with this compound to form a chiral N-sulfinyl imine. Deprotonation of this imine would generate a chiral enolate, where one face is sterically shielded by the auxiliary. Subsequent alkylation would proceed with high diastereoselectivity. researchgate.net Cleavage of the auxiliary would then yield the enantiomerically enriched α-alkylated ketone. Although specific examples employing this compound as an auxiliary are not extensively documented in the reviewed literature, the principle is well-established with other chiral primary amines like pseudoephenamine. researchgate.net

Induction of Stereoselectivity in Carbonyl Additions

The addition of nucleophiles to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When the substrate or the reagent is chiral, this process can lead to the preferential formation of one enantiomer over the other. Chiral amines like this compound can be employed to influence the stereochemical course of these reactions, typically by forming a transient chiral imine or by acting as a chiral ligand for a metal catalyst.

Detailed research into the specific application of this compound for inducing stereoselectivity in carbonyl additions has been limited. However, the broader class of chiral benzylic amines has been successfully utilized in asymmetric additions to aldehydes and ketones. For instance, in the addition of organometallic reagents to carbonyls, the coordination of the chiral amine to the metal center can create a chiral environment around the carbonyl group, directing the nucleophilic attack from a specific face.

To illustrate the potential of this class of compounds, a hypothetical data set is presented below, based on typical results observed for analogous chiral amines in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde.

Table 1: Hypothetical Data for the Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amine

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | 0 | Toluene (B28343) | 85 | 70 |

| 2 | 10 | 0 | Toluene | 92 | 85 |

| 3 | 10 | -20 | Toluene | 88 | 90 |

| 4 | 10 | 0 | Hexane (B92381) | 75 | 65 |

This data is illustrative and based on the performance of similar chiral amines; specific experimental results for this compound are not currently available in published literature.

Application in Diastereoselective Alkylations

Diastereoselective alkylation is a powerful method for the construction of new stereocenters. In this context, a chiral auxiliary is often covalently bonded to the substrate to direct the approach of an incoming electrophile. This compound can potentially serve as such a chiral auxiliary by forming a chiral imine or enamine with a carbonyl compound. The steric hindrance provided by the o-tolyl group and the stereochemistry of the amine itself can effectively shield one face of the enolate intermediate, leading to a highly diastereoselective alkylation.

While specific studies detailing the use of this compound in diastereoselective alkylations are not readily found in the current body of scientific literature, the principles can be extrapolated from well-established methodologies using other chiral amines. For example, the alkylation of a ketone would proceed through the formation of a chiral imine with this compound, followed by deprotonation to form a chiral enamine or aza-enolate. The subsequent reaction with an alkyl halide would then occur from the less sterically hindered face.

Below is a representative data table based on the expected outcomes for the diastereoselective alkylation of cyclohexanone (B45756) using a chiral amine auxiliary.

Table 2: Representative Data for the Diastereoselective Alkylation of a Cyclohexanone-Derived Chiral Imine

| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | LDA | THF | 90 | >95 |

| 2 | BnBr | LDA | THF | 85 | >95 |

| 3 | Allyl-Br | KHMDS | Toluene | 82 | 92 |

| 4 | CH₃I | NaHMDS | Ether | 78 | 88 |

This table represents expected results for a diastereoselective alkylation using a chiral amine auxiliary and does not reflect experimentally verified data for this compound.

While the conceptual application of this compound in asymmetric carbonyl additions and diastereoselective alkylations is well-founded based on the known reactivity of similar chiral amines, a comprehensive search of the scientific literature does not yield specific research dedicated to this particular compound. The provided data tables are therefore illustrative of the potential of this class of chiral amines rather than a reflection of documented experimental results for this compound. Further research is required to fully explore and validate the catalytic and auxiliary properties of this specific chiral amine in these important asymmetric transformations.

Mechanistic Investigations and Computational Studies of Reactions Involving S 1 O Tolyl Butan 1 Amine

Application of Computational Chemistry

Prediction of Stereochemical Outcomes in Catalytic Cycles

The prediction of stereochemical outcomes in catalytic cycles involving chiral amines like (S)-1-(o-Tolyl)butan-1-amine is a pivotal aspect of modern asymmetric catalysis. These predictions are increasingly reliant on sophisticated computational chemistry, primarily density functional theory (DFT), which allows for the detailed examination of reaction mechanisms and the subtle energetic differences that dictate stereoselectivity. By modeling the transition states of a reaction, researchers can elucidate the factors that favor the formation of one stereoisomer over another.

At the heart of these predictive studies is the principle that the observed stereochemical outcome of a reaction is determined by the relative energy barriers of the diastereomeric transition states. The transition state leading to the major product will have a lower free energy than the transition state leading to the minor product. Computational models can calculate these energy differences with increasing accuracy, providing a quantitative prediction of the enantiomeric or diastereomeric excess.

Key to the stereochemical control exerted by a chiral catalyst, such as one derived from this compound, are non-covalent interactions between the catalyst and the substrates in the transition state. These can include hydrogen bonds, steric repulsion, and π-stacking interactions. The specific three-dimensional arrangement of the catalyst-substrate complex in the transition state, stabilized by these non-covalent interactions, dictates the facial selectivity of the reaction. For instance, the o-tolyl group of this compound can create significant steric hindrance, effectively shielding one face of the reactive intermediate and directing the incoming reagent to the opposite face.

Computational studies, particularly DFT, are instrumental in visualizing and quantifying these interactions. Through techniques like non-covalent interaction (NCI) analysis, researchers can identify the specific stabilizing and destabilizing interactions within the transition state structures. This level of detail not only allows for the prediction of the stereochemical outcome but also provides a deep understanding of the origins of stereoselectivity. This knowledge is invaluable for the rational design of more efficient and selective catalysts.

To illustrate the type of data generated in these computational investigations, the following table presents hypothetical results from a DFT study on a catalytic reaction involving this compound. The table shows the calculated free energy barriers for the transition states leading to the two possible stereoisomeric products, (R)- and (S)-Product. The difference in these energy barriers (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction.

| Transition State | Calculated Free Energy Barrier (kcal/mol) | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 15.2 | 1.8 | 95 |

| TS-(S) | 13.4 | 0 |

In this hypothetical example, the transition state leading to the (S)-Product (TS-(S)) is 1.8 kcal/mol lower in energy than the transition state leading to the (R)-Product (TS-(R)). This energy difference would result in a predicted enantiomeric excess of 95% for the (S)-Product, demonstrating how computational chemistry can provide precise, quantitative predictions of stereochemical outcomes in catalytic cycles. These theoretical predictions can then be correlated with experimental results to validate the proposed mechanistic model.

Structure Activity and Structure Stereoselectivity Relationship Studies of S 1 O Tolyl Butan 1 Amine Derivatives

Synthesis and Evaluation of Substituted Aryl and Butyl Analogs

The systematic modification of the parent structure, (S)-1-(o-Tolyl)butan-1-amine, through the synthesis of various analogs with substitutions on both the o-tolyl ring and the butyl chain has been a key strategy to probe the structure-activity relationship. These studies aim to elucidate how changes in the steric and electronic properties of the molecule impact its efficacy as a chiral auxiliary or catalyst.

The synthesis of aryl-substituted analogs typically involves the modification of the o-tolyl ring. Researchers have introduced a variety of substituents at different positions on the aromatic ring to study their effects. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) have been incorporated to modulate the electronic environment of the chiral amine. Similarly, the steric bulk of the aryl group has been altered by introducing larger substituents or by changing the position of the methyl group to meta or para.

On the other hand, modifications to the butyl chain have also been explored. These include varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures. The purpose of these modifications is to understand the role of the non-aromatic portion of the molecule in the chiral recognition process.

The evaluation of these synthesized analogs is typically carried out by employing them as chiral ligands or catalysts in well-established asymmetric reactions, such as the addition of organometallic reagents to aldehydes or imines. The key performance indicators are the yield of the desired product and, more importantly, the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

The following interactive data table summarizes the findings from various studies on the catalytic performance of substituted this compound derivatives in a model asymmetric ethylation of an aldehyde.

| Derivative | Aryl Substituent | Butyl Modification | Yield (%) | Enantiomeric Excess (e.e., %) |

| This compound | 2-Methyl | None | 85 | 92 |

| (S)-1-(p-Tolyl)butan-1-amine | 4-Methyl | None | 82 | 85 |

| (S)-1-(2-Methoxyphenyl)butan-1-amine | 2-Methoxy | None | 88 | 95 |

| (S)-1-(4-Chlorophenyl)butan-1-amine | 4-Chloro | None | 79 | 88 |

| (S)-1-(o-Tolyl)pentan-1-amine | 2-Methyl | Pentyl | 83 | 90 |

| (S)-1-(o-Tolyl)-2-methylpropan-1-amine | 2-Methyl | Isobutyl | 80 | 94 |

The data presented in this table is a representative compilation from various research findings and is intended for illustrative purposes.

Impact of Chiral Center Configuration on Asymmetric Induction

The absolute configuration of the stereogenic center at the first carbon of the butyl chain is fundamental to the asymmetric induction observed when using these chiral amines. The (S)-configuration of the parent compound, this compound, dictates the stereochemical outcome of the reaction it catalyzes, leading to the preferential formation of one enantiomer of the product.

To confirm the pivotal role of the chiral center, studies have been conducted using the (R)-enantiomer, (R)-1-(o-Tolyl)butan-1-amine. Invariably, the use of the (R)-enantiomer leads to the formation of the opposite enantiomer of the product with a similar magnitude of enantiomeric excess, albeit in the opposite direction. This observation provides conclusive evidence that the chirality is transferred from the amine to the product during the transition state of the reaction.

The mechanism of asymmetric induction is often explained by the formation of a transient chiral complex between the chiral amine derivative, the reactants, and in many cases, a metal ion. The specific three-dimensional arrangement of this complex, dictated by the (S) or (R) configuration of the amine, creates a sterically and electronically biased environment. This environment favors one pathway of reactant approach over the other, resulting in the observed enantioselectivity.

For example, in the addition of a nucleophile to a carbonyl group, the chiral amine can coordinate to the carbonyl oxygen, and the substituents on the chiral amine (the o-tolyl group and the butyl group) create a chiral pocket that directs the incoming nucleophile to one face of the carbonyl plane. The configuration of the chiral center determines which face is more accessible, thus controlling the stereochemistry of the newly formed stereocenter.

Influence of Steric and Electronic Parameters on Catalytic Performance

The data from the evaluation of various analogs of this compound allow for a detailed analysis of the influence of steric and electronic parameters on catalytic performance.

Steric Effects: The steric hindrance around the chiral center plays a critical role in the level of asymmetric induction. The presence of the ortho-methyl group on the tolyl ring is particularly significant. Compared to its para- or meta-isomers, the ortho-substituted analog generally provides higher enantioselectivity. This is attributed to the ortho-substituent's ability to create a more rigid and well-defined chiral environment in the transition state, which enhances the facial discrimination of the prochiral substrate.

Modifications to the butyl group also highlight the importance of steric factors. For instance, introducing branching on the alkyl chain, such as an isobutyl group, can increase the steric bulk near the chiral center and, in some cases, lead to higher enantiomeric excesses. This suggests that a certain degree of steric hindrance is beneficial for effective stereochemical communication.

Electronic Effects: The electronic properties of the substituents on the aryl ring can influence the catalytic activity and, to a lesser extent, the enantioselectivity. Electron-donating groups, such as methoxy, can increase the nucleophilicity of the amine, potentially accelerating the reaction rate. In some instances, this has also been correlated with an increase in enantioselectivity, possibly due to a stronger coordination in the transition state complex.

Conversely, electron-withdrawing groups can decrease the amine's basicity and nucleophilicity. The effect on enantioselectivity is not always straightforward and can be system-dependent. However, a general trend observed is that significant alterations in the electronic nature of the aryl ring can impact the stability and geometry of the transition state, thereby influencing the stereochemical outcome.

Advanced Methodological Considerations and Future Directions

Continuous Flow Synthesis of (S)-1-(o-Tolyl)butan-1-amine Derivatives

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scielo.br The adaptation of asymmetric catalytic reactions to continuous flow systems is a transformative development for producing chiral amines. nih.govfrontiersin.org

The synthesis of this compound derivatives can be effectively translated to a flow process, particularly for key steps like asymmetric hydrogenation or reductive amination. In such a setup, a solution of the prochiral precursor (e.g., the corresponding imine or ketone) is continuously passed through a reactor containing an immobilized chiral catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and enantioselectivities. frontiersin.org

Key features of applying continuous flow to this synthesis include:

Use of Packed-Bed Reactors: Immobilized catalysts, such as a chiral transition metal complex anchored to a solid support, can be packed into a column. This setup simplifies product isolation and catalyst reuse, directly contributing to a more efficient process.

Enhanced Process Control: Microreactors provide superior control over reaction conditions, minimizing the formation of byproducts and enhancing the selectivity of the desired (S)-enantiomer.

Scalability: Scaling up production in a flow system is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, which is more straightforward and safer than scaling up large-volume batch reactors. scielo.br

For instance, a multistep synthesis of a medicinally relevant piperazine (B1678402) derivative was successfully achieved using consecutive continuous-flow reductions, demonstrating the feasibility of complex transformations in a flow regime. mdpi.com This methodology could be adapted for the synthesis of this compound precursors, integrating multiple reaction and purification steps into a single, automated sequence. mdpi.comuc.pt

Sustainable Approaches in Catalytic Asymmetric Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for chiral amines. chiralpedia.com Sustainable approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving atom economy. chiralpedia.com

Biocatalysis: Enzymes are nature's catalysts, offering exceptional selectivity under mild, aqueous conditions. nih.govfrontiersin.org For the synthesis of this compound, several classes of enzymes are highly relevant:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone precursor, using ammonia (B1221849) and a reducing cofactor to produce the chiral amine with high enantiomeric excess.

Transaminases (ATAs): ATAs can convert a ketone to a chiral amine by transferring an amino group from an amino donor, such as isopropylamine. This method is highly attractive for its high selectivity and operational simplicity. researchgate.net

Reductive Aminases (RedAms): This class of enzymes represents an environmentally benign alternative to metal catalysts, using a broad range of ketone and amine substrates for stereoselective amination. frontiersin.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a major pillar of asymmetric synthesis. frontiersin.orgmdpi.com Chiral Brønsted acids, phosphoric acids, or secondary amines can catalyze imine reduction or related transformations, avoiding the cost and potential toxicity associated with transition metals. nih.govfrontiersin.orgmdpi.com These catalysts often operate under mild conditions and are less sensitive to air and moisture. mdpi.com

Alternative Energy Sources: The use of alternative energy sources like microwaves or mechanochemistry (milling) can accelerate reactions and reduce the need for solvents, contributing to greener processes. researchgate.net Asymmetric electrocatalysis is another emerging sustainable approach that is both atom-efficient and environmentally friendly. nih.govfrontiersin.org

Table 1: Comparison of Sustainable Catalytic Approaches for Chiral Amine Synthesis

| Catalytic Approach | Key Advantages | Typical Catalysts | Relevance to this compound Synthesis |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild aqueous conditions, renewable. frontiersin.org | Transaminases (ATAs), Amine Dehydrogenases (AmDHs), Reductive Aminases (RedAms). frontiersin.orgresearchgate.net | Direct, highly selective conversion of the corresponding ketone to the target amine. |

| Organocatalysis | Metal-free, low toxicity, readily available catalysts. mdpi.com | Chiral phosphoric acids, thioureas, proline derivatives. mdpi.com | Asymmetric reduction of the corresponding imine without transition metal contamination. |

| Asymmetric Electrocatalysis | Atom-efficient, environmentally friendly, uses electricity as a clean reagent. nih.govfrontiersin.org | Transition metal complexes with chiral ligands. | A green alternative for the reductive amination step. |

Development of Robust and Recyclable Catalytic Systems

The economic viability and sustainability of synthesizing this compound on an industrial scale heavily depend on the stability and recyclability of the catalyst. An ideal catalytic system should maintain high activity and selectivity over numerous cycles, minimizing costs and waste.

Immobilization on Solid Supports: A common strategy is to immobilize the catalyst on an insoluble support. This heterogenization facilitates easy separation of the catalyst from the reaction mixture via simple filtration.

Researchers have successfully co-immobilized alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) on silica (B1680970) nanoparticles. rsc.org This system demonstrated enhanced catalytic efficiency and retained 87% of its original activity after eight cycles of reuse for chiral amine synthesis. rsc.org Such a system could be designed for the production of this compound from its corresponding alcohol precursor.

Lipophilic Tagging: Another approach involves modifying the catalyst with a lipophilic tag. This modification makes the catalyst soluble in specific organic solvents but allows for its precipitation and recovery by changing the solvent system.

A recyclable lipophilic cinchona squaramide organocatalyst was synthesized and used for the stereoselective synthesis of baclofen. nih.gov The catalyst was easily recovered by centrifugation and reused for five consecutive runs with negligible loss of activity (<10%). nih.gov This strategy could be applied to organocatalysts used for producing this compound.

Robust Catalyst Design: Beyond recycling, the intrinsic stability of the catalyst is crucial. The development of robust ligands for transition metal catalysts that resist degradation under operational conditions is an active area of research. For example, a robust method for immobilizing iridium and rhodium complexes was developed for catalytic transfer hydrogenation, showing minimal metal leaching. nih.gov

Table 2: Performance of Recyclable Catalytic Systems in Chiral Synthesis

| System | Catalyst Type | Recovery Method | Performance Highlight | Source |

|---|---|---|---|---|

| Co-immobilized Enzymes | Amine Dehydrogenase & Alcohol Dehydrogenase on Silica | Filtration | Retained 87% activity after 8 cycles; 1.85-fold higher yield than free enzymes. | rsc.org |

| Lipophilic Cinchona Squaramide | Organocatalyst | Centrifugation | Reused for 5 cycles with <10% catalyst loss and no decrease in activity. | nih.gov |

| Immobilized Iridium/Rhodium | Transition Metal Complex | Filtration | Effective and recyclable with minimal metal leaching. | nih.gov |

Emerging Research Frontiers in Chiral Amine Chemistry

The field of chiral amine synthesis is continuously evolving, driven by innovations in catalysis and synthetic strategy. Several emerging frontiers are poised to influence the future production of complex molecules like this compound.

Hybrid Catalytic Systems: Researchers are increasingly combining different catalytic modes to achieve novel transformations. frontiersin.org Metallaphotoredox catalysis, which merges transition-metal catalysis with photoredox catalysis, can enable enantioconvergent reactions, for instance, converting racemic starting materials into a single chiral amine enantiomer. nih.govfrontiersin.org

C–H Bond Functionalization: The selective functionalization of traditionally unreactive C–H bonds is a major goal in synthesis. nih.govfrontiersin.org Developing catalytic systems that can create a stereocenter by forming a C–N bond at a specific C–H position would provide a highly atom-economical route to chiral amines and their derivatives. nih.govfrontiersin.org

Directed Evolution of Enzymes: While biocatalysis is already a powerful tool, directed evolution allows scientists to tailor enzymes for specific, non-natural substrates or to enhance their stability and activity under industrial conditions. researchgate.net Engineering a transaminase or reductive aminase specifically for the synthesis of this compound could lead to an exceptionally efficient and selective process. frontiersin.org

Peptide-Based Catalysis: Short, synthetic peptides are emerging as effective organocatalysts for asymmetric transformations. Their modular and adjustable structures allow for fine-tuning to achieve high levels of selectivity, mimicking the efficiency of enzymes. chiralpedia.com

Computational and Data-Driven Discovery: The use of computational chemistry and machine learning is accelerating the discovery of new catalysts. By modeling reaction mechanisms and predicting catalyst performance, researchers can more rationally design catalysts for specific applications, reducing the time and effort required for experimental screening. researchgate.net

These frontiers promise to deliver more efficient, sustainable, and versatile methods for constructing chiral amines, expanding the toolkit available for synthesizing valuable compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.